4-(2-Methoxyphenoxy)benzene-1-carbothioamide
Description
Properties
IUPAC Name |
4-(2-methoxyphenoxy)benzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-16-12-4-2-3-5-13(12)17-11-8-6-10(7-9-11)14(15)18/h2-9H,1H3,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCNACOAZUKIPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenoxy)benzene-1-carbothioamide typically involves the reaction of 2-methoxyphenol with 4-chlorobenzoyl chloride to form an intermediate, which is then treated with ammonium thiocyanate to yield the final product. The reaction conditions generally include the use of a suitable solvent such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenoxy)benzene-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules: This compound serves as a precursor for synthesizing more complex organic molecules, which can be utilized in various chemical reactions.
- Catalyst Development: It is employed in the development of new catalysts for organic reactions, enhancing reaction efficiency and selectivity.
Biology
- Antimicrobial Properties: Preliminary studies suggest that 4-(2-Methoxyphenoxy)benzene-1-carbothioamide exhibits antimicrobial activity against various bacterial strains. For example, derivatives have shown minimum inhibitory concentration (MIC) values effective against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Thiosemicarbazone A | 3.12 | 6.25 |
| Thiosemicarbazone B | 6.25 | 12.5 |
| This compound | TBD | TBD |
- Anticancer Activity: In vitro studies indicate that this compound may possess cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy.
Medicine
- Drug Discovery: The compound is explored for its potential therapeutic applications, particularly in drug design aimed at treating infections and cancer.
Cytotoxicity Study
A recent study assessed the cytotoxic effects of thiosemicarbazone derivatives, revealing IC50 values significantly lower than standard chemotherapeutic agents. This indicates potential for development as anticancer drugs.
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinities of this compound with target proteins involved in cancer pathways. These studies provide insights into the potential mechanisms through which the compound exerts its biological effects.
Similar Compounds
- 4-[(2-Methoxyphenyl)amino]benzene-1-carbothioamide
- 4-{[(2-Methoxyphenyl)methyl]amino}benzene-1-carbothioamide
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenoxy)benzene-1-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the methoxyphenoxy group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Electronic and Steric Effects
- Halogenated Derivatives: Compounds like 4-[(4-bromophenyl)amino]benzene-1-carbothioamide and 3-[(2-chloro-4-fluorophenyl)methoxy]benzene-1-carbothioamide incorporate electron-withdrawing halogens (Br, Cl, F), which enhance electrophilicity and may improve metabolic stability. These groups could also reduce solubility due to increased hydrophobicity.
- Methoxyphenoxy vs. Methoxybenzyloxy: The target compound’s 2-methoxyphenoxy group differs from the 4-methoxyphenoxy substituent in 4-(4-methoxyphenoxy)benzene-1-carboximidamide .
Functional Group Variations
Physicochemical Properties
- Lipophilicity : The tert-butyl group in 4-(tert-butyl)benzene-1-carbothioamide significantly increases lipophilicity (logP), favoring membrane permeability but possibly reducing aqueous solubility.
- Thermal Stability : Halogenated derivatives (e.g., ) may exhibit higher thermal stability due to strong C–X bonds, whereas methoxy groups could lower melting points via reduced crystallinity.
Biological Activity
4-(2-Methoxyphenoxy)benzene-1-carbothioamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound features a benzene ring substituted with a methoxyphenoxy group and a carbothioamide functional group. This unique arrangement is believed to enhance its interaction with biological targets.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound. It demonstrates significant inhibitory effects against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Escherichia coli | 250 |
| Pseudomonas aeruginosa | 500 |
| Candida albicans | 1000 |
These results indicate that the compound is particularly effective against Gram-positive bacteria compared to Gram-negative strains.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Research indicates that it may inhibit the growth of cancer cell lines, particularly hepatoblastoma (HepG2) and prostate cancer (DU-145).
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15 | Inhibition of aldehyde dehydrogenase |
| DU-145 | 20 | Induction of apoptosis |
The mechanism involves the inhibition of key enzymes such as aldehyde dehydrogenase, which plays a crucial role in cancer cell metabolism .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of various compounds, including this compound, revealed that it exhibited superior activity against Staphylococcus aureus when compared to standard antibiotics. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes.
- Anticancer Mechanism Investigation : Another research effort focused on the anticancer potential of this compound demonstrated that it significantly reduced cell viability in HepG2 cells through apoptosis induction. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment with the compound at varying concentrations.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-(2-Methoxyphenoxy)benzene-1-carbothioamide, and how can reaction conditions be optimized?
The synthesis typically involves two key steps: (1) introducing the 2-methoxyphenoxy group to the benzene ring and (2) forming the carbothioamide moiety.
- Step 1 : The 2-methoxyphenoxy group can be attached via Ullmann coupling or nucleophilic aromatic substitution, using a copper catalyst and a polar solvent (e.g., DMF) under reflux .
- Step 2 : The carbothioamide group is introduced by reacting a nitrile intermediate with hydrogen sulfide (H₂S) or Lawesson’s reagent in anhydrous tetrahydrofuran (THF) at 60–80°C .
- Optimization : Catalytic amounts of p-toluenesulfonic acid improve yields in ether formation, while inert atmospheres (N₂/Ar) prevent oxidation of the thioamide group .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?
Key techniques include:
- ¹H NMR : Aromatic protons from the benzene and phenoxy rings appear as multiplet signals between δ 6.8–7.5 ppm. The methoxy group resonates as a singlet near δ 3.8 ppm .
- ¹³C NMR : The carbothioamide carbon (C=S) is observed at δ ~200 ppm, while the methoxy carbon appears at δ ~55 ppm .
- IR Spectroscopy : A strong C=S stretch near 1250 cm⁻¹ confirms the thioamide group .
- Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular weight (C₁₄H₁₂N₂O₂S = 280.33 g/mol) .
Advanced Research Questions
Q. How does the electronic effect of the 2-methoxyphenoxy substituent influence the reactivity of the carbothioamide group in nucleophilic reactions?
The 2-methoxy group is electron-donating via resonance, activating the phenoxy ring toward electrophilic substitution. However, steric hindrance at the ortho position may reduce reactivity. Computational studies (e.g., DFT) can model charge distribution, showing decreased electron density at the carbothioamide sulfur, potentially slowing nucleophilic attacks . Contrast this with para-substituted analogs (e.g., ’s 4-(trifluoromethyl)benzene-1-carbothioamide), where electron-withdrawing groups increase electrophilicity .
Q. What experimental strategies can address discrepancies in reported biological activities of this compound derivatives?
Contradictions often arise from:
- Purity Variability : Use HPLC (>95% purity) and elemental analysis to validate compound integrity .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
- Target Selectivity : Perform kinase profiling assays to identify off-target effects. For example, derivatives in showed selectivity for tyrosine kinases over serine/threonine kinases .
Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs), and what properties make it suitable?
The thioamide group’s sulfur atoms can coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), while the rigid aromatic backbone enhances structural stability. Experimental protocols include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
